molecular formula C16H18N4O4 B6902230 2-Methoxy-1-[4-[4-(1,2,4-oxadiazol-3-yl)benzoyl]piperazin-1-yl]ethanone

2-Methoxy-1-[4-[4-(1,2,4-oxadiazol-3-yl)benzoyl]piperazin-1-yl]ethanone

Cat. No.: B6902230
M. Wt: 330.34 g/mol
InChI Key: RVWBQSSPUVQFPH-UHFFFAOYSA-N
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Description

2-Methoxy-1-[4-[4-(1,2,4-oxadiazol-3-yl)benzoyl]piperazin-1-yl]ethanone is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-[4-[4-(1,2,4-oxadiazol-3-yl)benzoyl]piperazin-1-yl]ethanone typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is to react a suitable precursor containing the piperazine and methoxy groups with a benzoyl chloride derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the byproducts and drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters and improve efficiency. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-[4-[4-(1,2,4-oxadiazol-3-yl)benzoyl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to a hydroxyl group under specific conditions.

  • Reduction: : The oxadiazole ring can be reduced to form different derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the piperazine or benzoyl groups are replaced by other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Formation of 2-hydroxy-1-[4-[4-(1,2,4-oxadiazol-3-yl)benzoyl]piperazin-1-yl]ethanone.

  • Reduction: : Derivatives with reduced oxadiazole rings.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-1-[4-[4-(1,2,4-oxadiazol-3-yl)benzoyl]piperazin-1-yl]ethanone has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : The compound's biological activity can be explored for potential therapeutic uses, such as antimicrobial, antiviral, and anti-inflammatory properties.

  • Medicine: : Its derivatives may be investigated for drug development, particularly in targeting specific diseases or conditions.

  • Industry: : The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Methoxy-1-[4-[4-(1,2,4-oxadiazol-3-yl)benzoyl]piperazin-1-yl]ethanone exerts its effects involves interactions with molecular targets and pathways. The oxadiazole ring and the methoxy group play crucial roles in binding to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-Methoxy-1-[4-[4-(1,2,4-oxadiazol-3-yl)benzoyl]piperazin-1-yl]ethanone can be compared with other oxadiazole derivatives, such as:

  • 1,2,4-Oxadiazole derivatives: : These compounds share the oxadiazole ring but may differ in the substituents attached to the ring.

  • Indole derivatives: : While structurally different, indole derivatives also exhibit diverse biological activities and can be compared for their therapeutic potential.

Properties

IUPAC Name

2-methoxy-1-[4-[4-(1,2,4-oxadiazol-3-yl)benzoyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-23-10-14(21)19-6-8-20(9-7-19)16(22)13-4-2-12(3-5-13)15-17-11-24-18-15/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWBQSSPUVQFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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